tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate
Description
tert-Butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate (CAS: 5777-63-9) is a carbamate-protected amine derivative featuring a 2-amino-1,3-thiazole moiety. Its molecular formula is C₉H₁₅N₃O₂S (MW: 229.3 g/mol), with the tert-butyl carbamate group serving as a protective group for the primary amine attached to the thiazole ring . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting infections and inflammatory diseases. The 2-amino-thiazole scaffold is pharmacologically significant due to its role in hydrogen bonding and metal coordination, which enhances binding affinity in drug-receptor interactions .
Properties
IUPAC Name |
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)11-4-6-5-15-7(10)12-6/h5H,4H2,1-3H3,(H2,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJFGPYIZZOZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146084-66-3 | |
| Record name | tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation. One common method starts with the reaction of 2-amino-1,3-thiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate is used as an intermediate for the synthesis of more complex molecules. It serves as a building block for the construction of heterocyclic compounds .
Biology and Medicine: The thiazole ring is a common motif in many biologically active compounds, making this compound a valuable precursor in drug discovery .
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in various chemical reactions makes it a useful intermediate in industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate can be contextualized against related derivatives, as outlined below:
Structural Analogues with Thiazole Moieties
Key Differences in Physicochemical Properties
- Molecular Weight and Complexity : The target compound (MW 229.3) is simpler compared to derivatives like 7c (MW 375.5) or Ritonavir (MW 720.9), which incorporate additional heterocycles (e.g., oxadiazole) or peptidomimetic chains. This impacts solubility and bioavailability .
- Thermal Stability : Derivatives like 7c–7f exhibit melting points of 134–178°C, suggesting higher crystalline stability compared to the target compound, for which data is unavailable .
Biological Activity
Tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate is a compound with potential therapeutic applications due to its structural properties and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₅N₃O₂S. Its structure includes a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃O₂S |
| SMILES | CC(C)(C)OC(=O)NCC1=CSC(=N1)N |
| InChI | InChI=1S/C9H15N3O2S/c1-9(2,3)14... |
Research indicates that compounds containing thiazole moieties often exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific mechanisms for this compound remain to be fully elucidated but are likely related to its interaction with various cellular targets.
- Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties. Studies suggest that this compound may inhibit bacterial growth by interfering with metabolic pathways.
- Antitumor Activity : Preliminary data indicate potential antitumor effects through the induction of apoptosis in cancer cells. This is particularly relevant given the role of thiazoles in cancer therapeutics.
Efficacy in Biological Assays
The efficacy of this compound has been assessed through various in vitro assays:
| Assay Type | Result |
|---|---|
| Antimicrobial Assay | Inhibition of bacterial strains |
| Cytotoxicity Assay | Induction of apoptosis in cancer cells |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of thiazole derivatives, this compound demonstrated significant inhibition against various pathogenic bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent.
Study 2: Antitumor Activity
A study involving human cancer cell lines showed that treatment with this compound resulted in a notable increase in apoptotic markers. Flow cytometry analysis indicated that the compound could induce cell cycle arrest at the G0/G1 phase, leading to reduced cell proliferation.
Study 3: Mechanistic Insights
Further investigations into the mechanism revealed that this compound interacts with specific protein targets involved in cell signaling pathways related to apoptosis and proliferation. This interaction was confirmed using co-immunoprecipitation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
